molecular formula C26H17ClFNO5 B254719 Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B254719
M. Wt: 477.9 g/mol
InChI Key: ZBYBCASOSFRJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its ability to react with ROS and undergo a chemical change that results in fluorescence. This reaction is highly specific and allows for the selective detection of ROS in cells.
Biochemical and Physiological Effects:
Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have minimal biochemical and physiological effects on cells. This compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying the effects of ROS on cells without introducing any unwanted effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its high sensitivity and specificity for ROS. This allows for the accurate detection of changes in ROS levels in cells. However, one limitation of using this compound is its relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research involving Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One area of research involves the development of new fluorescent probes based on this compound that can detect other reactive species in cells. Another area of research involves the use of this compound in in vivo imaging studies to monitor changes in ROS levels in living organisms. Additionally, researchers are exploring the use of this compound in the development of new therapies for diseases that involve oxidative stress.

Synthesis Methods

The synthesis of Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the use of several chemical reactions. The starting materials for the synthesis are 2-chlorobenzaldehyde, 7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole-1-carboxylic acid, and methyl 4-aminobenzoate. These compounds are reacted together in the presence of various reagents, including acetic anhydride and triethylamine, to produce the desired product.

Scientific Research Applications

Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have several potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to be highly sensitive to ROS and can be used to monitor changes in ROS levels in real-time.

properties

Product Name

Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C26H17ClFNO5

Molecular Weight

477.9 g/mol

IUPAC Name

methyl 4-[2-[(2-chlorophenyl)methyl]-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H17ClFNO5/c1-33-26(32)15-8-6-14(7-9-15)22-21-23(30)18-12-17(28)10-11-20(18)34-24(21)25(31)29(22)13-16-4-2-3-5-19(16)27/h2-12,22H,13H2,1H3

InChI Key

ZBYBCASOSFRJHE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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